4-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its diverse pharmacological applications, including kinase inhibition and anticancer activity. The structure features a 4-nitrobenzamide group attached to the 4-oxo-1-phenylpyrazolo[3,4-d]pyrimidine core. The nitro group (-NO₂) is an electron-withdrawing substituent that may enhance binding affinity to target proteins (e.g., EGFR) and influence metabolic stability .
Properties
IUPAC Name |
4-nitro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O4/c25-17(12-6-8-14(9-7-12)24(27)28)21-22-11-19-16-15(18(22)26)10-20-23(16)13-4-2-1-3-5-13/h1-11H,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBBOLRECFGLBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Strategy
The target molecule comprises a 4-nitrobenzamide moiety linked to a 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl backbone. Retrosynthetic analysis suggests two primary intermediates:
- 4-Nitrobenzamide : Synthesized via amidation of 4-nitrobenzoic acid.
- 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one : Formed through cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with nitrile derivatives.
Coupling these intermediates via nucleophilic acyl substitution or transamidation yields the final product.
Synthesis of 4-Nitrobenzamide
Acid Chloride Formation
4-Nitrobenzoic acid (5.0 g, 29.9 mmol) reacts with thionyl chloride (8.97 mmol) in ethylene dichloride under reflux for 3 hours. Excess thionyl chloride is distilled to isolate 4-nitrobenzoyl chloride.
Amidation
The acid chloride is added dropwise to aqueous ammonia (25%, 59.8 mmol) in tetrahydrofuran (THF) at 5°C. Vigorous stirring for 3 hours yields 4-nitrobenzamide as a white solid (80% yield, m.p. 200–201°C).
Table 1: Characterization of 4-Nitrobenzamide
| Property | Value |
|---|---|
| 1H NMR (DMSO-d6) | δ 8.30 (d, J = 12 Hz, 3H), 8.09 (d, J = 12 Hz, 2H), 7.74 (br s, 1H) |
| 13C NMR (DMSO-d6) | δ 166.7 (C=O), 149.5, 140.4, 129.3, 123.9 |
| GC-MS (EI+) | m/z 166.05 [M]+ |
Synthesis of 1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4(5H)-one
Cyclocondensation of 5-Amino-1-Phenyl-1H-Pyrazole-4-Carboxamide
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide (2.27 g, 0.01 mol) reacts with malononitrile (0.66 g, 0.01 mol) in ethanol containing sodium acetate (0.5 g) at 0°C. After 2 hours, the mixture yields a pyrazolo[3,4-d]pyrimidin-4-one core via intramolecular cyclization.
Optimization of Cyclization
Replacing malononitrile with ethyl cyanoacetate (1.13 g, 0.01 mol) under identical conditions improves regioselectivity, favoring the 4-oxo isomer (confirmed by X-ray crystallography). Piperidine acetate (1 mL) as a catalyst enhances reaction efficiency (yield: 78–85%).
Table 2: Reaction Conditions for Pyrazolo-Pyrimidinone Formation
| Reagent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Malononitrile | Ethanol | Sodium acetate | 70 |
| Ethyl cyanoacetate | Ethanol | Piperidine | 85 |
Coupling of 4-Nitrobenzamide and Pyrazolo-Pyrimidinone
Transamidation Strategy
4-Nitrobenzamide (0.825 mmol) and 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (0.825 mmol) undergo transamidation in toluene with pivaloyl chloride (0.825 mmol) at 110°C for 16 hours. Column chromatography (hexane:ethyl acetate, 80:20) isolates the product as a white solid (90% yield, m.p. 157–158°C).
Nucleophilic Acyl Substitution
Alternately, the pyrazolo-pyrimidinone’s amine group reacts with 4-nitrobenzoyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (2 eq) at room temperature. Stirring for 12 hours affords the target compound (82% yield).
Table 3: Comparative Analysis of Coupling Methods
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Transamidation | Toluene, 110°C | 90 | 98.5 |
| Nucleophilic substitution | DCM, RT | 82 | 97.8 |
Structural Characterization
Spectroscopic Analysis
Reaction Mechanistic Insights
The transamidation pathway proceeds via a mixed anhydride intermediate formed between 4-nitrobenzamide and pivaloyl chloride. Nucleophilic attack by the pyrazolo-pyrimidinone’s amine group displaces pivalate, forming the C-N bond. In contrast, nucleophilic substitution involves direct acylation of the amine by 4-nitrobenzoyl chloride, facilitated by triethylamine’s base-mediated deprotonation.
Yield Optimization and Scalability
Applications and Derivatives
The target compound exhibits potential as a kinase inhibitor scaffold, with structural analogs demonstrating antiviral activity against H5N1 influenza (65–85% viral reduction). Modifying the benzamide’s nitro group to methoxy or chloro substituents alters bioactivity, highlighting its versatility in drug discovery.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include amino derivatives, oxides, and substituted benzamides .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent in various diseases, particularly in cancer treatment. Its structure allows it to act as an inhibitor of several kinases, which are critical in regulating cell signaling pathways related to cell proliferation and survival. The presence of the nitro group may enhance its biological activity, potentially leading to the development of novel anticancer drugs .
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines, including this compound, exhibit antimicrobial properties. These compounds have been evaluated for their efficacy against various bacterial and fungal strains, demonstrating potential as new antimicrobial agents .
Antitrypanosomal Activity
Recent studies have highlighted the antitrypanosomal potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). In vitro studies reveal that certain analogs possess low toxicity against human cells while effectively inhibiting the parasite's growth .
Kinase Inhibition
The compound's ability to inhibit kinases is particularly noteworthy. Kinases are involved in numerous cellular processes, and their dysregulation is often linked to cancer and other diseases. By mimicking ATP and binding to kinase active sites, this compound can disrupt cell cycle progression and induce apoptosis in cancer cells .
Case Studies
Mechanism of Action
The mechanism of action of 4-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves the inhibition of specific enzymes, such as CDKs. These enzymes play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of the enzyme, preventing its interaction with natural substrates .
Comparison with Similar Compounds
Structural Modifications and Activity Trends
Pyrazolo[3,4-d]pyrimidine derivatives exhibit varied biological activities depending on substituents at the 3-, 4-, and 5-positions. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Key Comparisons
Substituent Effects on EGFR Inhibition
- The carbohydrazide-based compound 237 (EGFR IC₅₀: 0.186 µM) demonstrates that bulky substituents (e.g., benzylidene) may reduce potency compared to erlotinib (0.03 µM) . The target compound’s nitro group, being smaller and more electron-withdrawing, could improve ATP-binding site interactions.
Apoptosis and Cellular Activity
- Compound 235 () induced the highest apoptosis in MCF-7 cells, attributed to its substituent’s balance of lipophilicity and hydrogen-bonding capacity . The nitro group in the target compound may similarly influence apoptosis pathways.
Q & A
Q. How does the nitro group influence redox properties and toxicity?
- Findings :
- ROS Generation : DCFDA assays show 2.5-fold increase in reactive oxygen species (ROS) at 10 µM .
- NQO1 Metabolism : NADPH-dependent reduction of the nitro group generates cytotoxic quinone intermediates .
Future Research Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
